2-Isobutoxyacetic acid

Description

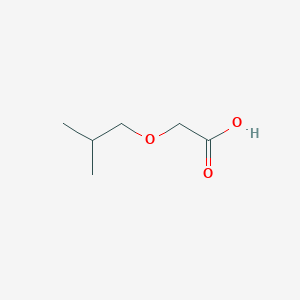

2-Isobutoxyacetic acid (CAS 24133-46-8) is a carboxylic acid derivative with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . Structurally, it consists of an acetic acid backbone substituted with an isobutoxy group (–O–CH₂–CH(CH₃)₂) at the second carbon (Figure 1). This compound is categorized as an organic synthesis building block, specifically under carbonyl compounds and carboxylic acids . Key physical properties include:

- Melting point: Not explicitly stated in the evidence.

- Boiling point: Data unavailable in the provided sources.

- Density: Not reported.

- PubChem CID: Available but unspecified; SMILES notation: CC(C)COCC(=O)O .

It is primarily used in research settings, such as an internal standard in LC-MS for quantifying short-chain fatty acids (SCFAs) and medium-chain fatty acids in biological samples due to its structural stability and cost-effectiveness compared to isotopically labeled alternatives .

Propriétés

IUPAC Name |

2-(2-methylpropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZXMJIGAJFDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377002 | |

| Record name | 2-isobutoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24133-46-8 | |

| Record name | 2-isobutoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isobutoxyacetic acid can be synthesized through the esterification of isobutanol with chloroacetic acid, followed by hydrolysis . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification and hydrolysis techniques but on a larger scale . The process involves continuous monitoring and control of reaction parameters to optimize yield and purity. Industrial production may also involve the use of advanced separation techniques, such as distillation and crystallization, to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isobutoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Halides or amines.

Applications De Recherche Scientifique

2-Isobutoxyacetic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-isobutoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate metabolic processes by acting as a substrate or inhibitor for enzymes involved in fatty acid metabolism . It may also influence cellular signaling pathways related to inflammation and energy homeostasis . The exact molecular targets and pathways are still under investigation, but its structural properties suggest potential roles in modulating enzyme activity and metabolic flux .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Isobutyric Acid (CAS 79-31-2)

Molecular Formula: C₄H₈O₂ Molecular Weight: 88.11 g/mol Structure: A simple branched-chain carboxylic acid (2-methylpropanoic acid) without the ethoxy group .

Key Differences:

Isobutyric acid is less polar due to the absence of an ether group, making it more volatile and suitable for applications like flavoring agents. However, this compound’s ether linkage enhances its utility in analytical chemistry by improving compatibility with hydrophobic matrices .

2-Hydroxyisobutyric Acid (CAS 594-61-6)

Molecular Formula : C₄H₈O₃

Molecular Weight : 104.11 g/mol

Structure : Contains a hydroxyl (–OH) group at the second carbon instead of an ether .

Key Differences:

The hydroxyl group in 2-hydroxyisobutyric acid increases its polarity and reactivity, making it prone to hydrogen bonding. This contrasts with this compound’s ether group, which likely reduces aqueous solubility but enhances stability in organic solvents .

2-Oxobutyric Acid (CAS 600-18-0)

Molecular Formula : C₄H₆O₃

Molecular Weight : 102.09 g/mol

Structure : A keto acid with a carbonyl group at the second carbon .

Key Differences:

2-Oxobutyric acid’s ketone group makes it a key intermediate in metabolic pathways (e.g., amino acid catabolism), whereas this compound’s ether group stabilizes it for prolonged use in analytical workflows .

Activité Biologique

2-Isobutoxyacetic acid (IBA) is an organic compound that has garnered interest for its potential biological activities. This article explores the biological properties, synthesis, and applications of IBA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as an acetic acid derivative with the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 132.16 g/mol

- IUPAC Name : 2-(2-methylpropoxy)acetic acid

Synthesis of this compound

The synthesis of IBA typically involves the reaction of isobutyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst. This process yields IBA along with by-products that can be minimized through careful control of reaction conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating that IBA inhibits bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Pseudomonas aeruginosa | 1.0 |

These results suggest that IBA may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial effects, IBA has shown anti-inflammatory properties in vitro. A study assessed the impact of IBA on pro-inflammatory cytokines in human cell lines, revealing a dose-dependent reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation involved testing IBA against multidrug-resistant strains of bacteria. The results indicated that IBA could effectively inhibit growth, suggesting its potential use in treating resistant infections. -

Case Study on Anti-inflammatory Effects :

Another study focused on the anti-inflammatory effects of IBA in a murine model of arthritis. The administration of IBA significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Isobutoxyacetic acid with ≥95% purity for analytical applications?

- Methodological Answer : Synthesis typically involves esterification or alkylation reactions. For example, reacting isobutanol with chloroacetic acid under controlled acidic or basic conditions. Purification is achieved via vacuum distillation or recrystallization, with purity verified by HPLC or GC-MS. Purity ≥95% is essential to minimize interference in analytical workflows .

- Key Parameters :

- Reaction temperature: 60–80°C.

- Solvent: Ethanol or dichloromethane.

- Catalysts: Sulfuric acid (for esterification) or sodium hydroxide (for alkylation).

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting/Boiling Points : Differential Scanning Calorimetry (DSC) or capillary tube methods (melting point: ~32°C predicted; boiling point: 74–76°C at 0.9 mmHg) .

- Density : Predicted at 1.0 g/cm³ using computational models (e.g., COSMOtherm) .

- Structural Confirmation : NMR (¹H/¹³C) and FT-IR for functional group analysis (e.g., carboxylic acid and ether moieties).

Advanced Research Questions

Q. What methodological challenges arise when using this compound as an internal standard (IS) in LC-MS/MS analysis of short-chain fatty acids (SCFAs)?

- Methodological Answer :

- Chromatographic Interference : this compound shares MS/MS transitions (e.g., m/z 250→137) with branched SCFAs like isovaleric acid but can be resolved via optimized gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .

- Derivatization Efficiency : Derivatize with 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 37°C for 30 min. Ensure pH control using pyridine to stabilize acylhydrazine formation .

- Validation : Assess linearity (10–2500 ng/mL, R² > 0.99), precision (CV% < 15%), and accuracy (E% < 15%) in surrogate matrices (e.g., 0.2% BSA in PBS) to mimic physiological conditions .

Q. How can researchers address discrepancies in SCFA quantification when matrix effects impact this compound’s performance?

- Methodological Answer :

- Matrix Matching : Use surrogate matrices (e.g., bovine serum albumin in PBS) for calibration to avoid endogenous SCFA interference .

- Normalization : Apply post-column infusion or isotopic dilution if labeled analogs are unavailable. For cost-effective alternatives, validate this compound against GC-MS data to confirm accuracy .

- Troubleshooting : Monitor ion suppression via post-extraction spiking. Adjust LC gradients to resolve co-eluting peaks (e.g., isobutyric vs. butyric acid) .

Q. What are the optimal conditions for extracting this compound from biological samples like serum?

- Methodological Answer :

- Deproteinization : Mix 50 µL serum with 100 µL cold isopropanol, centrifuge at 13,400 RPM for 5 min .

- Derivatization : Add 50 µL 3-NPH (50 mM), 50 µL EDC (50 mM), and 50 µL pyridine (7% in methanol). Incubate at 37°C for 30 min .

- Injection : Dilute with 0.5% formic acid to reduce column fouling.

Key Considerations for Advanced Studies

- Contradiction Analysis : If this compound co-elutes with target analytes, re-optimize chromatographic conditions (e.g., column chemistry, mobile phase pH) .

- Method Transferability : Validate across multiple LC-MS/MS systems to ensure robustness, particularly for multi-center studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.